molecular formula C23H28N2O3 B7187679 N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide

Cat. No.: B7187679
M. Wt: 380.5 g/mol
InChI Key: IUCSJHXEQGSJSE-UHFFFAOYSA-N
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Description

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a hydroxy-phenylethyl group, and a phenylacetamide moiety

Properties

IUPAC Name

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-21(19-10-5-2-6-11-19)17-20-12-7-15-25(20)23(28)13-14-24-22(27)16-18-8-3-1-4-9-18/h1-6,8-11,20-21,26H,7,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCSJHXEQGSJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)CC2=CC=CC=C2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Hydroxy-Phenylethyl Group: This step involves the nucleophilic addition of a hydroxy-phenylethyl group to the pyrrolidine ring, often using a Grignard reagent or similar organometallic compound.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride or a similar acylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and pain management.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy-phenylethyl group may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form active metabolites that contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylacetamide
  • N-[3-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxobutyl]-2-phenylacetamide
  • N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylpropionamide

Uniqueness

N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical transformations makes it a valuable compound for research and development in various scientific fields.

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